molecular formula C13H20BNO4S B2545957 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 909187-69-5

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No. B2545957
CAS RN: 909187-69-5
M. Wt: 297.18
InChI Key: RRDKUEMSNLMHIA-UHFFFAOYSA-N
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Description

The compound "4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests potential utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step organic reactions. For example, the synthesis of various benzenesulfonamide derivatives has been reported through the condensation of substituted benzaldehydes with hydrazinobenzenesulfonamide . Additionally, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are closely related to the compound , has been achieved through Pd-catalyzed borylation of aryl bromides . This method is particularly effective for aryl bromides bearing sulfonyl groups, suggesting a possible synthetic route for the target compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques. For instance, a related sulfonamide compound was characterized by FT-IR, NMR, UV-Vis, and X-ray crystallography, revealing its crystalline structure in the monoclinic space group . Theoretical calculations, such as Density Functional Theory (DFT), can also provide insights into the optimized geometric parameters, vibrational frequencies, and electronic properties of these molecules .

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions. The presence of the dioxaborolan-2-yl group in the target compound suggests its potential involvement in cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules. The bioactivity studies of similar sulfonamide compounds have shown potential as enzyme inhibitors, indicating that the target compound may also exhibit such properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the introduction of different substituents can affect their solubility, melting point, and stability. The crystallographic analysis provides information on the unit cell parameters and density, which are important for understanding the solid-state properties of these compounds . Computational studies can predict properties such as dipole moments, thermodynamic properties, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric acid ester intermediates with benzene rings, like Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized through a three-step substitution reaction. These compounds' structures were confirmed using various spectroscopic techniques and X-ray diffraction, and their molecular structures were consistent with those optimized by density functional theory (DFT) (Huang et al., 2021).

Crystallography and DFT Studies

  • 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and characterized, revealing that their molecular structures, as determined by X-ray single-crystal diffraction, were consistent with DFT calculations. This highlights the compound's stability and potential for various applications (Wu et al., 2021).

Application in Borylation Methods

  • Research on Pd-catalyzed borylation of aryl bromides with successive use of benzodioxaborole and pinacol showcases the efficient synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, indicating the compound's role in advanced organic synthesis methods (Takagi & Yamakawa, 2013).

Pharmaceutical Applications

  • The compound's derivatives have been studied for potential applications in photodynamic therapy for cancer treatment, demonstrating its relevance in the development of new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Lipogenic Inhibition

  • Novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane have been synthesized, showing the inhibitory effect on lipogenesis in mammalian hepatocytes, suggesting its potential in lipid-lowering drug development (Das et al., 2011).

Mechanism of Action

The exact mechanism of action of this compound depends on its use. In the context of its use in chemical synthesis, its mechanism of action often involves the formation of boronate esters through borylation reactions .

Safety and Hazards

As with many chemical compounds, “4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” should be handled with care. It may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-6-7-10(20(15,16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDKUEMSNLMHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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